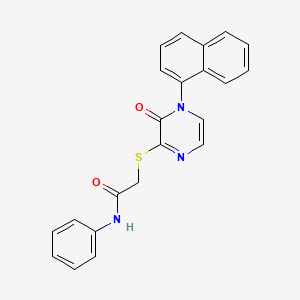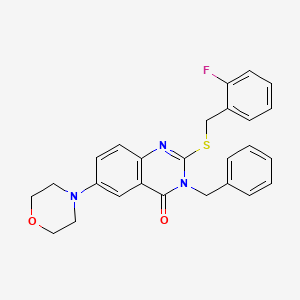
N-((5-cyclopropylpyridin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-cyclopropylpyridin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide, also known as CPPS, is a chemical compound that has been widely studied for its potential use as a drug for various diseases. CPPS belongs to the class of sulfonamide compounds and has been found to exhibit various biochemical and physiological effects on the human body.
Aplicaciones Científicas De Investigación
COX-2 Inhibitors and Anticancer Activity
N-((5-cyclopropylpyridin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide derivatives are being investigated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. For instance, derivatives such as JTE-522 have shown potent and selective inhibition of COX-2, leading to their clinical trials for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002). Additionally, these compounds are being explored for their anticancer properties. KCN1, a derivative, exhibited significant in vitro and in vivo anticancer activity against pancreatic cancer cells and tumors in xenograft models (Wang et al., 2012).
Antibacterial and Antifungal Activities
Compounds with the N-((5-cyclopropylpyridin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide structure have been synthesized and evaluated for their antibacterial and antifungal activities. For example, certain derivatives showed effective inhibitory activity against various Gram-positive and Gram-negative bacterial strains, indicating their potential as therapeutic agents for infectious diseases (Abbasi et al., 2017).
Molecular Dynamics and Computational Studies
These sulfonamide derivatives have been subjects of computational studies to understand their structural and electronic properties. For instance, a study on a newly synthesized sulfonamide molecule, NDMPMBS, derived from 2,5-dimethyl-4-nitroaniline, provided insights into its molecular structure and interaction characteristics (Murthy et al., 2018). Such studies are crucial for designing more effective and specific drugs.
Propiedades
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-22-15-5-6-16(23-2)17(8-15)24(20,21)19-10-12-7-14(11-18-9-12)13-3-4-13/h5-9,11,13,19H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJQRIYIXSVJQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropylpyridin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2411272.png)
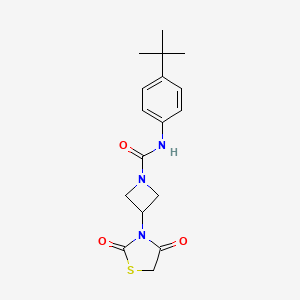
![6-Methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B2411275.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2411277.png)


![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2411281.png)
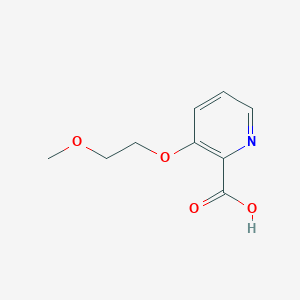
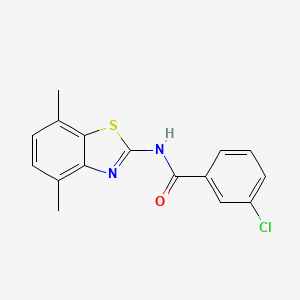
![2-(4-(isopropylsulfonyl)phenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2411286.png)
![N-(3,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2411292.png)
